molecular formula C16H16ClNO2 B12596344 5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide CAS No. 648925-77-3

5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide

Cat. No.: B12596344
CAS No.: 648925-77-3
M. Wt: 289.75 g/mol
InChI Key: SABGUZMRXAYIRC-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide is an organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,5-dimethylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(3,5-dimethylbenzyl)-2-benzamide.

    Reduction: Formation of N-(3,5-dimethylbenzyl)-2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the 3,5-dimethylbenzyl group, which may affect its biological activity.

    N-(3,5-Dimethylbenzyl)-2-hydroxybenzamide: Lacks the chloro group, which may influence its chemical reactivity.

    5-Chloro-N-(4-methoxybenzyl)-2-hydroxybenzamide: Contains a methoxy group instead of dimethyl groups, which may alter its pharmacological properties.

Uniqueness

5-Chloro-N-(3,5-dimethylbenzyl)-2-hydroxybenzamide is unique due to the presence of both the chloro and 3,5-dimethylbenzyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various applications.

Properties

CAS No.

648925-77-3

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

5-chloro-N-[(3,5-dimethylphenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-10-5-11(2)7-12(6-10)9-18-16(20)14-8-13(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20)

InChI Key

SABGUZMRXAYIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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